molecular formula C29H27F3N6O6 B8103498 PROTAC IRAK4 ligand-1

PROTAC IRAK4 ligand-1

Cat. No.: B8103498
M. Wt: 612.6 g/mol
InChI Key: OGQQZVUJIJYUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC IRAK4 ligand-1 is a compound designed for targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which aims to degrade specific proteins by hijacking the ubiquitin-proteasome system. This compound specifically targets interleukin-1 receptor-associated kinase 4 (IRAK4), a kinase involved in the signaling pathways of the innate immune response .

Comparison with Similar Compounds

PROTAC IRAK4 ligand-1 is unique in its ability to target and degrade IRAK4. Similar compounds include other PROTAC molecules designed to degrade different target proteins, such as:

These compounds share a similar mechanism of action but differ in their target proteins and specific ligands used .

Properties

IUPAC Name

4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQZVUJIJYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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